Home > Products > Building Blocks P15594 > 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid - 354816-24-3

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Catalog Number: EVT-411044
CAS Number: 354816-24-3
Molecular Formula: C13H12FNO2
Molecular Weight: 233.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the CAS number 354816-24-3 . It is used in proteomics research .

Molecular Structure Analysis

The molecular weight of this compound is 233.24 . The InChI code is 1S/C13H12FNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17) .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This class of compounds, encompassing various aryl substituents at the 4-position, represents a series of derivatives of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. These compounds are synthesized via a three-component cyclocondensation reaction involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene in the presence of trifluoroacetic acid as a catalyst [].

Relevance: This group of compounds shares the core structure of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline with the target compound. The only structural difference lies in the presence of various aryl substituents at the 4-position instead of a carboxylic acid group. This makes them close structural analogs and potentially valuable for exploring structure-activity relationships. []

Ozonides of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: These compounds are derived from the 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines by ozonolysis of their corresponding trifluoroacetyl derivatives []. They possess a specific (1R,4S,5aR,6S,11bS*)-configuration.

Relevance: These ozonides are direct derivatives of the 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, which themselves are structurally related to 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. This connection makes them relevant in understanding the reactivity and potential transformations of the core structure. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) []. It exhibits unique pharmacological properties, potentiating acetylcholine-evoked currents without causing a distinct secondary component like other PAMs.

Relevance: While A-867744 doesn't share the exact core structure of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, it belongs to a category of compounds that modulate α7 nAChRs. Other compounds in this category, like those discussed in papers [] and [], do feature the tetrahydro-3H-cyclopenta[c]quinoline scaffold. This suggests a potential structural link and warrants further investigation into shared pharmacophoric features that contribute to their activity on α7 nAChRs. [, , ]

(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (G1-PABA)

Compound Description: G1-PABA is a synthesized ligand designed to target the G Protein-Coupled Estrogen Receptor 1 (GPER1) []. It exhibits anti-proliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231) by potentially acting on GPER1.

Relevance: G1-PABA possesses the complete core structure of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. The key difference lies in the substitution of the fluorine atom at the 8-position with a larger, more complex substituent, 6-bromobenzo[d][1,3]dioxol-5-yl. This structural similarity highlights the versatility of the core scaffold and suggests that modifications at the 8-position can significantly impact biological activity and target specificity. []

1-(4-[6-bromobenzo-(1,3)-dioxol-5-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]-quinolin-8-yl)-ethanone (G1)

Compound Description: G1 is a known agonist of the G protein-coupled receptor 30 (GPR30) [].

Relevance: G1 shares the core structure of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, with a bromine atom replacing the fluorine at the 8-position, and an ethanone substituent replacing the carboxylic acid at the 4-position. This structural similarity highlights the significance of this core structure in interacting with specific biological targets, such as GPR30, and further emphasizes the potential of modifications at both the 4- and 8-positions for fine-tuning biological activity. []

4-(6-bromo-benzo-[1,3]-dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta-(c)-quinoline (G36)

Compound Description: G36 is another agonist of GPR30, demonstrating the receptor's role in various cellular processes, including cell proliferation, migration, and survival in breast cancer [].

Relevance: Similar to G1, G36 shares the core structure of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, with modifications at the 4- and 8-positions. The presence of an isopropyl group at the 8-position instead of fluorine, and the absence of a carboxylic acid group at the 4-position, suggests that these positions are amenable to structural variations while retaining activity towards GPR30. This observation underscores the potential of exploring diverse substitutions at these positions to develop compounds with tailored pharmacological profiles. []

4-(6-bromo-benzo-[1,3]-dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta-(c)-quinoline (G15)

Compound Description: G15 acts as an antagonist of GPR30, offering valuable insights into the receptor's signaling pathways and potential as a therapeutic target [].

Relevance: G15 closely resembles the structure of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, with a bromine atom replacing the fluorine at the 8-position and lacking the carboxylic acid substituent at the 4-position. This close structural similarity emphasizes the critical role of substituents at these positions in modulating the activity and pharmacological profile of compounds targeting GPR30. []

Overview

8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a fluorine atom at the 8-position of the cyclopenta[c]quinoline structure, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in various scientific fields, particularly in medicinal chemistry and drug design.

Source and Classification:
This compound is classified under heterocyclic compounds and specifically falls within the category of quinolines. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which reflects its systematic nomenclature. The compound is identified by its CAS number 354816-24-3 and molecular formula C₁₃H₁₂FNO₂, with a molecular weight of approximately 233.24 g/mol .

Synthesis Analysis

The synthesis of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves several steps that may include cyclization reactions and functional group modifications.

Methods:

  1. Starting Materials: The synthesis often begins with simpler organic precursors that contain the necessary functional groups for cyclization.
  2. Cyclization Reaction: A common method involves acid-catalyzed cyclocondensation reactions that lead to the formation of the quinoline ring system.
  3. Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques or by using fluorinated reagents during synthesis.
  4. Carboxylation: The carboxylic acid functional group is typically introduced in the final stages through carboxylation reactions.

Technical Details:
The specific reaction conditions, such as temperature, pressure, and solvents used, can vary significantly depending on the desired yield and purity of the final product. Optimization of these parameters is crucial for efficient synthesis .

Molecular Structure Analysis

The molecular structure of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be described as follows:

  • Core Structure: The compound features a fused bicyclic system consisting of a quinoline framework integrated with a cyclopentane ring.
  • Functional Groups: It contains a carboxylic acid group at position 4 and a fluorine atom at position 8.

Structural Data:

  • InChI Key: InChI=1S/C13H12FNO2/c14-12(15)10-6-5-9(13(16)17)7-11(10)8-4-3-1/h5-8,12H,1-4H2,(H,16,17) .
Chemical Reactions Analysis

8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is capable of undergoing various chemical reactions:

  1. Oxidation: The compound can be oxidized to form more oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or aldehydes using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The presence of functional groups allows for nucleophilic substitution reactions where one group can be replaced by another.

The products formed from these reactions depend on specific reaction conditions and reagents used .

Mechanism of Action

While detailed mechanisms specific to 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid are not extensively documented, related compounds have shown interesting biological activities:

  1. Receptor Interaction: Similar compounds have been identified as atypical agonists for certain receptors (e.g., alpha7 nicotinic acetylcholine receptor), indicating potential pathways for therapeutic action.
  2. Biological Activity: Studies suggest that this class of compounds may influence cellular processes such as neurotransmission or cell signaling pathways due to their structural characteristics .
Physical and Chemical Properties Analysis

Physical Properties:

Chemical Properties:

  • Stability: The stability of the compound under various conditions (heat, light) needs to be assessed for practical applications.
  • Reactivity: Reactivity profiles indicate susceptibility to oxidation and reduction reactions due to functional groups present.

Relevant data on these properties are essential for understanding how this compound behaves in different environments .

Applications

8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific applications:

  1. Medicinal Chemistry: Research is ongoing into its potential as a therapeutic agent due to its unique structure and biological activity.
  2. Chemical Synthesis: It serves as an important building block in the synthesis of more complex heterocyclic compounds.
  3. Biological Studies: The compound may be utilized in studies related to protein interactions and cellular mechanisms due to its ability to modulate receptor activity.

Properties

CAS Number

354816-24-3

Product Name

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

IUPAC Name

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

InChI

InChI=1S/C13H12FNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)

InChI Key

MYWYIHKEXNJAGX-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.